molecular formula C16H16N2O B13096471 (5-(Aminomethyl)indolin-1-yl)(phenyl)methanone

(5-(Aminomethyl)indolin-1-yl)(phenyl)methanone

Cat. No.: B13096471
M. Wt: 252.31 g/mol
InChI Key: QXZXZIDXYMHFCZ-UHFFFAOYSA-N
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Description

(5-(Aminomethyl)indolin-1-yl)(phenyl)methanone is a compound that features an indoline ring substituted with an aminomethyl group and a phenylmethanone moiety. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Aminomethyl)indolin-1-yl)(phenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Mechanism of Action

The mechanism of action of (5-(Aminomethyl)indolin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indoline ring can bind to active sites, inhibiting enzyme activity or modulating receptor function . The aminomethyl group may enhance binding affinity through hydrogen bonding interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

[5-(aminomethyl)-2,3-dihydroindol-1-yl]-phenylmethanone

InChI

InChI=1S/C16H16N2O/c17-11-12-6-7-15-14(10-12)8-9-18(15)16(19)13-4-2-1-3-5-13/h1-7,10H,8-9,11,17H2

InChI Key

QXZXZIDXYMHFCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CN)C(=O)C3=CC=CC=C3

Origin of Product

United States

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